N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
Description
N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-(4-phenyltriazol-1-yl)acetamide |
InChI |
InChI=1S/C14H16N4O/c19-14(15-8-11-6-7-11)10-18-9-13(16-17-18)12-4-2-1-3-5-12/h1-5,9,11H,6-8,10H2,(H,15,19) |
InChI Key |
UJOOSKXCBLIPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CN2C=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the cyclopropylmethyl group: This step involves the alkylation of the triazole ring with a cyclopropylmethyl halide under basic conditions.
Introduction of the acetamide group: The final step involves the acylation of the triazole ring with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanamide
- N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propionamide
Uniqueness
N-(cyclopropylmethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
